molecular formula C8H12NO5P B035262 Dopamine-4-phosphate ester CAS No. 103878-94-0

Dopamine-4-phosphate ester

Cat. No. B035262
M. Wt: 233.16 g/mol
InChI Key: LUCQEJOLALDAFW-UHFFFAOYSA-N
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Description

Dopamine-4-phosphate ester is a chemical compound that combines dopamine, an important neurotransmitter, and phosphate . Dopamine regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation . Phosphate esters are present in every plant and animal cell and are biochemical intermediates in the transformation of food into usable energy .


Synthesis Analysis

Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first, rate-limiting, reaction involves the conversion of tyrosine into L-3,4-dihydroxyphenylalanine (also referred to as L-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA . The synthesis of dopamine-based materials has been explored, with different strategies employed to construct fruitful polydopamine-based materials .


Molecular Structure Analysis

The molecular structure of Dopamine-4-phosphate ester includes a dopamine molecule attached to a phosphate group . Dopamine is a neurotransmitter that belongs to the group of catecholamines, containing a nucleus of catechol (benzene ring with two adjacent hydroxyl groups) and a side chain of ethylamine or one of its derivatives .


Chemical Reactions Analysis

Dopamine exhibits a quasi-reversible oxidation to dopaminequinone and consequent cyclization reaction . The oxidation properties of dopamine were studied at and near physiological conditions on a glassy carbon electrode using cyclic and square wave voltammetry .


Physical And Chemical Properties Analysis

Dopamine exhibits unique physicochemical properties including versatile adhesion property, high chemical reactivity, strong photothermal conversion capacity, excellent biocompatibility and biodegradability . The oxidation potentials of dopamine depend upon temperature and pH in a linear manner .

Future Directions

Recent research has focused on the development of sensors for detecting dopamine, given its importance in understanding brain disorders and improving diagnostics and therapeutics . The development of graphene-based neurotransmitter sensors suitable for real-world academic and pre-clinical pharmaceutical research as well as clinical diagnosis is a promising future direction .

properties

IUPAC Name

[4-(2-aminoethyl)-2-hydroxyphenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO5P/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCQEJOLALDAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146123
Record name Dopamine-4-phosphate ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dopamine-4-phosphate ester

CAS RN

103878-94-0
Record name Dopamine-4-phosphate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopamine-4-phosphate ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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